Cyclohexa-1,2-diene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

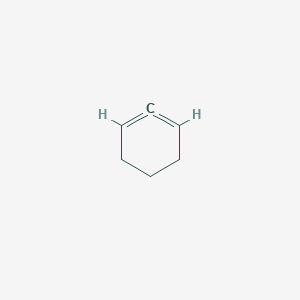

Cyclohexa-1,2-diene is a cyclohexadiene and a member of allenes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthetic Intermediates

Cyclohexa-1,2-diene serves as an important intermediate in the synthesis of various organic compounds. It can be transformed into different derivatives that are precursors for biologically active molecules. For instance, this compound derivatives have been utilized in the synthesis of terpenes and steroids, which are crucial in pharmaceuticals and natural products .

2. Polymer Manufacturing

This compound is also explored as a monomer for producing aromatizable polymers. These polymers have potential applications in materials science due to their ability to undergo further polymerization processes to form stable structures .

Medicinal Chemistry

1. Anticancer Agents

Recent studies have highlighted the potential of this compound derivatives as antiproliferative agents. For example, compounds derived from cyclohexa-2,5-diene-1,4-dione have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through multiple pathways, including the activation of caspases .

Case Study: 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione

- Activity : Exhibited potent cytotoxicity against melanoma cell lines.

- Mechanism : Induced apoptosis via reactive oxygen species production and caspase activation.

- Result : Promising candidate for developing new antineoplastic derivatives .

Reaction Mechanisms

1. Ionic Transfer Reactions

This compound has been employed in ionic transfer reactions as a synthetic equivalent for various hydride sources. These reactions include transfer hydrosilylation and hydrogermylation processes that allow for the functionalization of organic substrates without the use of transition metals . This approach provides a safer and more efficient pathway for synthesizing complex molecules.

| Reaction Type | Description | Applications |

|---|---|---|

| Transfer Hydrosilylation | Utilizes this compound as a hydride surrogate | Organic synthesis |

| Transfer Hydrogermylation | Similar to hydrosilylation but uses germanium | Functionalization of alkenes/alkynes |

Environmental Applications

1. Green Chemistry

The use of this compound in environmentally friendly synthetic pathways aligns with the principles of green chemistry. Its ability to participate in reactions that minimize waste and reduce hazardous byproducts makes it an attractive option for sustainable practices in chemical manufacturing .

Analyse Chemischer Reaktionen

Diels-Alder Reaction

One of the most notable reactions involving cyclohexa-1,2-diene is the Diels-Alder reaction, which is a [4+2] cycloaddition. This reaction involves the formation of a six-membered ring through the interaction of a diene (this compound) and a dienophile (such as furan).

-

Selectivity : The Diels-Alder reaction with this compound shows notable endo selectivity. For instance, when reacting with furan, the endo product is favored with an 80% yield and an endo/exo ratio of 11:1. This selectivity arises from favorable orbital interactions between the highest occupied molecular orbital (HOMO) of furan and the lowest unoccupied molecular orbital (LUMO) of this compound .

Addition Reactions

This compound can undergo addition reactions with electrophiles. When treated with strong acids like HBr, it can form resonance-stabilized carbocations that allow for both 1,2- and 1,4-addition pathways.

-

Kinetic vs. Thermodynamic Control : At low temperatures, the reaction favors the formation of products via kinetic control, leading to the more stable carbocation intermediate. Conversely, at higher temperatures, thermodynamic control may favor different products due to rearrangements .

Isomerization Reactions

This compound can also undergo isomerization reactions under certain conditions. For example:

-

Thermal Isomerization : At elevated temperatures (above 250 °C), this compound can isomerize to cyclohexa-1,3-diene through a hydrogen shift mechanism .

Diels-Alder Mechanism

In the Diels-Alder reaction mechanism involving this compound:

-

The diene adopts an s-cis conformation to facilitate overlap between its π orbitals and those of the dienophile.

-

The transition state exhibits significant orbital overlap between the HOMO of furan and the LUMO of this compound, stabilizing the endo product formation .

Addition Mechanism

For addition reactions with HBr:

Eigenschaften

CAS-Nummer |

14847-23-5 |

|---|---|

Molekularformel |

C6H8 |

Molekulargewicht |

80.13 g/mol |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2 |

InChI-Schlüssel |

NMGSDTSOSIPXTN-UHFFFAOYSA-N |

SMILES |

C1CC=C=CC1 |

Kanonische SMILES |

C1CC=C=CC1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.